![molecular formula C11H14N2O B576003 5-ethoxy-2-ethyl-1H-benzo[d]imidazole CAS No. 192326-08-2](/img/structure/B576003.png)
5-ethoxy-2-ethyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-2-ethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with ethoxy and ethyl substituents at the 5 and 2 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with ethyl ethoxyacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-ethoxy-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4 and 7 positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-2-ethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Ethylbenzimidazole: Lacks the ethoxy group, resulting in different chemical and biological properties.
5-Methoxy-2-ethyl-1H-benzimidazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.
5-Ethyl-2-methyl-1H-benzimidazole: Contains a methyl group instead of an ethyl group, affecting its chemical behavior and applications.
Uniqueness: 5-ethoxy-2-ethyl-1H-benzo[d]imidazole is unique due to the presence of both ethoxy and ethyl substituents, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
192326-08-2 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.246 |
IUPAC-Name |
6-ethoxy-2-ethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-11-12-9-6-5-8(14-4-2)7-10(9)13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FHMRQRALPJXEFE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=C(C=C2)OCC |
Synonyme |
1H-Benzimidazole,5-ethoxy-2-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1S-exo)- (9CI)](/img/new.no-structure.jpg)
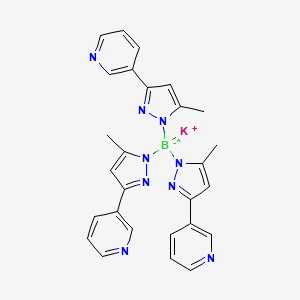
![Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol](/img/structure/B575924.png)
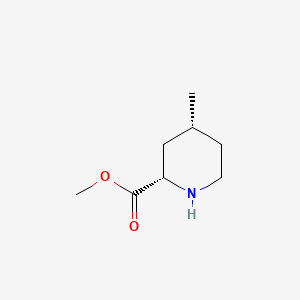
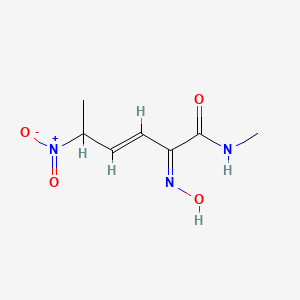
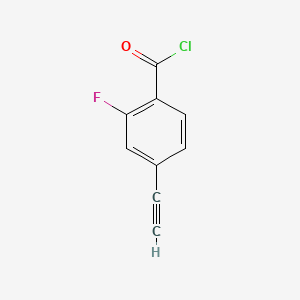

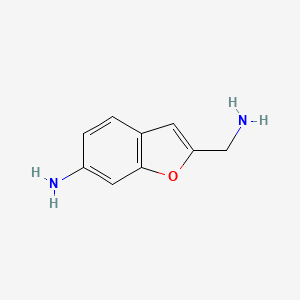
![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)
